molecular formula C9H12N2O B3053115 n-propylnicotinamide CAS No. 51055-31-3

n-propylnicotinamide

Cat. No.: B3053115
CAS No.: 51055-31-3
M. Wt: 164.2 g/mol
InChI Key: YIEIQMFWAGTFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nicotinamide (B372718) (Vitamin B3) and its Analogues in Biological Systems

Nicotinamide and its analogues are vital for all living cells. futureyouhealth.com They serve as precursors for essential coenzymes and are involved in a multitude of cellular processes, from energy metabolism to DNA repair. researchgate.netusbiotek.com

Nicotinamide is a fundamental building block for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD). researchgate.net NAD exists in two forms: an oxidized form (NAD+) and a reduced form (NADH). ukmeds.co.ukwikipedia.org This pair is central to cellular metabolism, acting as electron carriers in redox reactions. usbiotek.comwikipedia.org

Nicotinamide can be synthesized in the body from the amino acid tryptophan or obtained from the diet through foods rich in niacin (vitamin B3). futureyouhealth.comwikipedia.org

Beyond their role in energy metabolism, nicotinamide and its derivatives exhibit a wide array of biological activities, making them attractive candidates for drug development. ontosight.aiontosight.aiontosight.ai

Several nicotinamide derivatives have demonstrated potent anti-inflammatory effects. ontosight.ainih.gov They can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8. nih.govresearchgate.net This anti-inflammatory action is thought to be mediated, in part, by the inhibition of the nuclear enzyme poly (ADP-ribose) polymerase (PARP). nih.gov Additionally, some derivatives have been shown to exert their anti-inflammatory and antioxidative effects through the activation of the FoxO3 transcription factor. unimelb.edu.aunih.gov

Nicotinamide derivatives have been recognized for their antioxidant properties, which help protect cells from the damaging effects of oxidative stress caused by free radicals. ontosight.aitandfonline.com They have been shown to inhibit lipid peroxidation and protein oxidation in brain mitochondria. tandfonline.com Certain synthetic nicotinamide derivatives can attenuate the production of reactive oxygen species (ROS) in brain endothelial cells. nih.gov The antioxidant activity of some derivatives, such as chitosan (B1678972) nicotinamide derivatives, includes the ability to scavenge hydroxyl and superoxide (B77818) radicals. researchgate.net

A growing body of research highlights the anticancer potential of nicotinamide derivatives. ontosight.ainih.govtandfonline.commedwinpublishers.com These compounds have shown cytotoxic effects against various cancer cell lines. niscpr.res.ind-nb.info Some derivatives act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein involved in angiogenesis, which is the formation of new blood vessels that tumors need to grow. nih.govtandfonline.com For example, specific newly synthesized nicotinamide derivatives have shown significant anti-proliferative activity against human colon cancer (HCT-116) and liver cancer (HepG2) cell lines. nih.gov Other derivatives have demonstrated cytotoxic effects on lung cancer cell lines. d-nb.info The anticancer mechanisms can also involve inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. nih.govtandfonline.com

Research Findings on Biological Activities of Nicotinamide Derivatives

Biological ActivityKey FindingsExample DerivativesReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines (TNF-α, IL-6, etc.); PARP inhibition.Nicotinamide, other synthetic derivatives. nih.govresearchgate.net
AntioxidantProtection against oxidative stress; scavenging of free radicals.Nicotinamide, Chitosan nicotinamide derivatives, synthetic derivatives with methoxy (B1213986) moiety. ontosight.aitandfonline.comnih.govresearchgate.net
AnticancerVEGFR-2 inhibition; induction of apoptosis; cytotoxicity against various cancer cell lines.Compounds 7 and 10 (VEGFR-2 inhibitors), Compound 18a, Compound 4d (against lung cancer). nih.govtandfonline.comd-nb.info
AntimicrobialActivity against Gram-positive and Gram-negative bacteria.Nicotinyl amines derivatives, Compound NC 3. ijpmr.orgnih.gov
AntifungalInhibitory effect on fungal strains like Candida albicans.Compound NC 4, 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives. nih.govresearchgate.net

Diverse Biological Activities of Nicotinamide Derivatives

Neuroprotection

A significant area of investigation for nicotinamide derivatives is in the field of neuroprotection. ontosight.ai Nicotinamide itself is known to be neuroprotective and is involved in maintaining the integrity of the vascular system, including the blood-brain barrier. mdpi.com The neuroprotective effects are often linked to the molecule's role in cellular energy metabolism and its ability to counteract oxidative stress. nih.gov

Research has shown that nicotinamide can increase levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for neuronal survival and axonal health. ki.se Elevated NAD+ levels are considered a promising strategy for neuroprotection in the context of neurodegenerative diseases. ki.se Studies on various derivatives have demonstrated their potential to protect the blood-brain barrier from oxidative stress-induced damage. For instance, a derivative containing a methoxy moiety, identified as NA-4OCH3, was found to reduce levels of reactive oxygen species (ROS), restore mitochondrial membrane potential, and increase the integrity of blood-brain barrier models. nih.gov Other derivatives, such as 1-methylnicotinamide, have also shown neuroprotective activity against specific neurotoxins like homocysteine. ane.pl This body of research underscores the potential of modified nicotinamides to serve as agents against neuronal damage. mdpi.com

Insecticidal and Herbicidal Activity

Beyond medicinal applications, nicotinamide derivatives have attracted significant attention in the agricultural sector for their pesticidal properties. nih.gov This class of heterocyclic compounds has been explored for fungicidal, insecticidal, and herbicidal activities. nih.govmdpi.com Several commercial agrochemicals are based on a nicotinamide structure, including the broad-spectrum fungicide boscalid (B143098) and the herbicide diflufenican. rsc.orgmdpi.com

The development of novel derivatives continues to yield compounds with potent activities. For example, new niacinamide derivatives containing chiral flexible chains have been synthesized and tested for their fungicidal and herbicidal effects. nih.gov One such compound, (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate (3i), exhibited significant fungicidal activity against the plant pathogen Botryosphaeria berengriana. nih.gov The success of established products and the promising results from new derivatives highlight the importance of the nicotinamide scaffold in designing effective crop protection agents. nih.govmdpi.com

Derivative Type Biological Activity Key Findings
Methoxy-substituted Nicotinamide (NA-4OCH3) NeuroprotectionProtects the blood-brain barrier against oxidative stress by reducing ROS and restoring mitochondrial function. nih.gov
1-Methylnicotinamide NeuroprotectionExhibits neuroprotective effects against homocysteine-induced neurotoxicity in cerebellar granule cells. ane.pl
Boscalid FungicidalA commercial fungicide widely used for crop protection. rsc.orgmdpi.com
Diflufenican HerbicidalAn established herbicide used in agriculture. rsc.orgmdpi.com
(S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate FungicidalShows high inhibitory activity (92.3%) against the pathogen Botryosphaeria berengriana. nih.gov

Rationale for Investigating n-Propylnicotinamide as a Specific Nicotinamide Derivative

The investigation into specific derivatives like this compound is driven by the understanding that minor structural changes can lead to significant differences in biological function and therapeutic potential.

Structural Modifications and their Impact on Biological Activity

The biological activity of nicotinamide derivatives is profoundly influenced by their chemical structure, particularly the nature of the substituent groups on the nicotinamide core. ontosight.ai Altering these groups can modify the compound's lipophilicity, solubility, and ability to interact with biological targets such as enzymes and receptors. ontosight.aiontosight.ai For example, the addition of halogenated phenyl rings can increase a compound's lipophilicity, potentially affecting its pharmacokinetic profile. ontosight.ai

Structural Modification Impact on Properties Example Application
Addition of Halogenated Phenyl Rings Increases lipophilicity, potentially altering pharmacokinetic profile (ADME). ontosight.aiDesign of synthetic organic compounds for various biological activities. ontosight.ai
Incorporation of a Propyl Linker Modifies interaction with biological targets. ontosight.aiSynthesis of derivatives with potential anti-inflammatory or metabolic modulating effects. ontosight.ai
Introduction of a Thiadiazole Ring Can alter pharmacokinetic and pharmacodynamic properties. ontosight.aiDevelopment of derivatives with potential antimicrobial and anti-inflammatory effects. ontosight.ai
Quaternization of the Pyridine (B92270) Ring Significantly improves yield and shortens reaction time in synthesis. mdpi.comCreation of derivatives with antifungal activities. mdpi.com

Potential as a Research Probe or Therapeutic Lead Compound

A chemical compound with established biological activity can serve as a starting point for further development. In drug discovery, such a molecule is known as a "lead compound". wikipedia.org It possesses a chemical structure that can be optimized through modifications to enhance potency, selectivity, or pharmacokinetic properties. wikipedia.org Nicotinamide derivatives have demonstrated significant potential as lead compounds for developing new therapeutic agents. ontosight.aiontosight.ai

Given the diverse bioactivities of its parent class, this compound stands out as a candidate for investigation as both a research probe and a therapeutic lead. A research probe is a molecule used to study biological processes or targets. scholaris.ca The specific structure of this compound could make it a useful tool for probing the active sites of enzymes or receptors implicated in neurological or infectious diseases. As a lead compound, its structure could be systematically modified to develop new drugs. The established fungicidal and herbicidal activities of other nicotinamide derivatives suggest that this compound could be a valuable lead for creating new agricultural chemicals. nih.govnih.gov The exploration of such specific derivatives is crucial for advancing the therapeutic and practical applications of this versatile chemical family. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h3-4,6-7H,2,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEIQMFWAGTFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399639
Record name 3-Pyridinecarboxamide, N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51055-31-3
Record name 3-Pyridinecarboxamide, N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational Chemistry and Molecular Modeling of N Propylnicotinamide

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost. reddit.com

A common approach for computational studies on organic molecules like n-propylnicotinamide involves geometry optimization and frequency calculations using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a basis set such as 6-31+G(d,p). figshare.comscirp.org The B3LYP functional is known for providing a good compromise between accuracy and computational efficiency for a wide range of molecular systems. reddit.com The 6-31+G(d,p) basis set includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on heavy and hydrogen atoms, respectively, which are important for describing systems with lone pairs and for accurately modeling hydrogen bonds and other weak interactions. scirp.orgresearchgate.net

This level of theory is used to determine the optimized molecular geometry, vibrational frequencies, and various thermodynamic parameters. figshare.comijcce.ac.ir The calculated vibrational spectra can be compared with experimental data, often showing good agreement after applying a scaling factor to account for anharmonicity and other systematic errors in the calculations. ijcce.ac.ir

ParameterCalculated Value
Total Energy Value in Hartrees
Dipole Moment Value in Debye
HOMO Energy Value in eV
LUMO Energy Value in eV
Energy Gap (HOMO-LUMO) Value in eV

This table is illustrative. Actual computational data for this compound is not available in the provided search results.

The electronic properties of a molecule are crucial for understanding its reactivity. journalirjpac.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. lupinepublishers.com The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov Contour plots of these orbitals visualize the regions of the molecule involved in these electronic transitions. journalirjpac.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool for predicting chemical reactivity. lupinepublishers.com It provides a visual representation of the charge distribution around a molecule, indicating the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). lupinepublishers.comresearchgate.net For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine (B92270) ring, suggesting these are sites for electrophilic attack. lupinepublishers.comresearchgate.net Positive potentials would be expected around the hydrogen atoms. lupinepublishers.com

The biological and chemical activity of this compound can be significantly influenced by its protonation state, which is in turn affected by the pH of the environment. nih.govmdpi.com The pyridine nitrogen in the nicotinamide (B372718) moiety is a potential site for protonation. Computational methods can be used to study the relative energies of the different protonation states and predict pKa values. nih.govmdpi.com

Solvent effects are also critical as they can influence molecular conformation, rotational barriers, and interaction energies. nih.gov Implicit solvent models, like the Polarizable Continuum Model (PCM), or explicit solvent simulations can be employed to account for the influence of the surrounding medium, such as water. explorationpub.com Studies on related N,N-dialkylnicotinamides have shown that the rotational barrier around the amide bond is significantly affected by the polarity and hydrogen-bonding capability of the solvent. nih.gov Hydrogen bonding between the solvent and the carbonyl oxygen can stabilize the transition state, affecting the rotational dynamics. nih.gov

Molecular Docking and Dynamics Simulations

To investigate the potential biological relevance of this compound, molecular docking and molecular dynamics (MD) simulations are powerful computational tools. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This method evaluates the binding affinity and interaction patterns, helping to identify potential biological targets. mdpi.comresearchgate.net For this compound, docking studies could be performed against various enzymes or receptors where nicotinamide or its derivatives are known to interact. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein and then using a scoring function to rank the different binding poses based on their predicted binding energy. mdpi.comnih.gov

Following docking, molecular dynamics (MD) simulations can be used to study the stability and dynamics of the ligand-protein complex over time. mdpi.compeerj.com MD simulations provide a more detailed and dynamic view of the interactions, taking into account the flexibility of both the ligand and the protein. nih.govfortunejournals.com By simulating the complex in a solvated environment under physiological conditions, one can observe the stability of the binding pose, identify key interacting residues, and calculate binding free energies using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). peerj.comnih.gov These simulations can reveal whether the initial docked pose is stable and how the interactions evolve, providing crucial information for understanding the molecule's potential mechanism of action. peerj.comnih.gov

Understanding Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies analyze how a molecule's chemical structure correlates with its biological activity. mdpi.comtandfonline.com By systematically modifying parts of a molecule, researchers can identify the chemical features, or pharmacophores, that are essential for its desired effect. tandfonline.com For nicotinamide derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various therapeutic targets. mdpi.comnih.gov

The core of SAR is to establish a link between a compound's structure and its activity through mathematical models, a process known as Quantitative Structure-Activity Relationship (QSAR). mdpi.comnih.gov These models are developed by calculating molecular descriptors (e.g., physicochemical, topological, and geometrical properties) and correlating them with measured biological activities, such as IC50 or MIC values. mdpi.comwu.ac.th

While specific QSAR studies for this compound are not extensively documented in the reviewed literature, the SAR of the broader class of nicotinamide derivatives has been explored for various applications, including antifungal and anticancer agents. mdpi.comacs.org These studies reveal that modifications to both the pyridine ring and the N-alkyl substituent significantly impact biological efficacy. For instance, in a series of antifungal nicotinamide derivatives, the position of substituents on the phenyl ring attached to the amide nitrogen was found to be critical for activity. mdpi.comnih.gov Similarly, another study on nicotinamide analogues of the kinase inhibitor ponatinib (B1185) demonstrated that replacing a benzamide (B126) group with a nicotinamide group altered the inhibitor's selectivity profile. acs.org

Scaffold/Derivative ClassStructural ModificationObserved Impact on ActivityTarget/ApplicationReference
N-phenylnicotinamideSubstitution on the N-phenyl ring (e.g., isopropyl group at position 3)Increased antifungal activity against Candida albicans (MIC = 0.25 µg/mL for compound 16g). The position of the substituent was critical.Antifungal mdpi.comnih.gov
2-(benzylsulfinyl)nicotinamidesSubstitution on the N-amide group (e.g., N-(4-pyridyl))Potent inhibition of H+/K(+)-ATPase, comparable to omeprazole.Gastric Acid Secretion Inhibition drugbank.com
Ponatinib AnaloguesReplacement of a benzamide moiety with a nicotinamide moietyRetained activity against certain kinases (FLT3, ABL1) but lost activity against others (c-Src). Altered kinase selectivity.Anti-cancer (Kinase Inhibition) acs.org
N-(thiophen-2-yl)nicotinamideSubstitution on the pyridine ring (e.g., 5,6-dichloro)Modulated fungicidal activity against cucumber downy mildew.Fungicide mdpi.com

These findings underscore the importance of the N-substituent in defining the biological activity of nicotinamide compounds. For this compound, the propyl group's size, shape, and hydrophobicity would be key determinants of its interaction with a biological target, influencing binding affinity and specificity.

Conformational Analysis and Ligand-Protein Interactions

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. google.com These analyses are critical for understanding molecular flexibility, stability, and how a molecule fits into a protein's binding site. dss.go.th The conformation of a molecule is determined by a complex interplay of factors including torsional, steric, and electronic effects. nih.gov

For this compound, the key rotatable bonds are the C-N bond linking the propyl group to the amide nitrogen and the C-C bond between the pyridine ring and the carbonyl group. Rotation around these bonds generates a potential energy surface with various low-energy (stable) and high-energy (unstable) conformations. Molecular modeling techniques can be used to scan the dihedral angles of these bonds to map this energy landscape and identify the most stable conformers. google.com

Rotatable BondDihedral AngleConformation TypeHypothetical Relative EnergyDescription
Pyridine-C(O)~0°Syn-planarHigherThe pyridine ring and the carbonyl group are eclipsed, potentially leading to steric hindrance.
~180°Anti-planarLowerThe pyridine ring and carbonyl group are on opposite sides, which is generally a more stable arrangement.
N-Propyl60°, 180°, 300°Staggered (Anti/Gauche)LowerThe atoms are arranged to minimize steric repulsion. The anti conformation (180°) is typically the most stable.
0°, 120°, 240°EclipsedHigherAtoms on adjacent carbons are aligned, leading to torsional strain.

Ligand-Protein Interactions

The biological effect of a molecule is initiated by its binding to a specific protein target, such as a receptor or enzyme. derangedphysiology.comfrontiersin.org This binding is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces. derangedphysiology.com The nicotinamide moiety itself is a common feature in biological cofactors like NAD, and its interactions are well-studied. nih.gov

Computational docking simulations can predict the binding pose of this compound within a protein's active site. Based on studies of related nicotinamide derivatives, a set of probable interactions can be inferred. mdpi.comnih.gov The pyridine nitrogen and the carbonyl oxygen are common hydrogen bond acceptors, while the amide proton can act as a hydrogen bond donor. mdpi.com The propyl group would likely engage in hydrophobic interactions within a nonpolar pocket of the binding site. derangedphysiology.com

Structural Feature of this compoundPotential Interaction TypePotential Protein Partner (Amino Acid Residue)Description
Pyridine Ring NitrogenHydrogen Bond AcceptorSerine, Threonine, Asparagine, GlutamineThe lone pair of electrons on the nitrogen can accept a hydrogen bond from a donor group on the protein.
Amide Carbonyl OxygenHydrogen Bond AcceptorBackbone N-H, Arginine, LysineThe oxygen's lone pairs can form a strong hydrogen bond, anchoring the ligand.
Amide N-H GroupHydrogen Bond DonorAspartate, Glutamate, Backbone C=OThe amide proton can be donated to an acceptor group on the protein, such as the side chain of Asp219 in NAMPT. mdpi.com
Pyridine Ringπ-π StackingPhenylalanine, Tyrosine, TryptophanThe aromatic ring can stack with aromatic residues in the protein, contributing to binding affinity. derangedphysiology.com
n-Propyl ChainHydrophobic InteractionLeucine, Isoleucine, Valine, AlanineThe nonpolar alkyl chain fits into a hydrophobic pocket, displacing water and increasing binding entropy.

In Silico ADME Analysis and Pharmacophore Mapping

In Silico ADME Analysis

Before a compound can exert a therapeutic effect, it must be effectively absorbed, distributed to its target, metabolized in a predictable manner, and excreted from the body (ADME). nih.gov Poor ADME properties are a major cause of failure in drug development. khanacademy.org In silico ADME prediction tools use computational models to estimate these properties early in the discovery process, helping to prioritize candidates and reduce reliance on costly experimental assays. nih.govmdpi.com These tools predict key physicochemical and pharmacokinetic parameters. mdpi.comwikipedia.org For example, SwissADME is a web tool used to evaluate properties like lipophilicity (LogP), solubility, and compliance with medicinal chemistry rules like Lipinski's Rule of Five. acs.orgwikipedia.org

ADME ParameterPredicted Property for this compound (Hypothetical)Significance
Molecular Weight178.23 g/molComplies with Lipinski's Rule (<500). Lower molecular weight often correlates with better absorption. japsonline.com
LogP (Lipophilicity)~1.5 - 2.0Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. mdpi.com Complies with Lipinski's Rule (<5). japsonline.com
Hydrogen Bond Donors1 (Amide N-H)Complies with Lipinski's Rule (≤5). japsonline.com
Hydrogen Bond Acceptors2 (Pyridine N, Carbonyl O)Complies with Lipinski's Rule (≤10). japsonline.com
Aqueous SolubilityModerately SolubleAdequate solubility is required for absorption and distribution in the bloodstream.
Plasma Protein Binding (PPB)Low to ModerateThe unbound fraction of a drug is pharmacologically active. wikipedia.org Lower binding can lead to wider distribution and faster clearance. trc-p.nl
Blood-Brain Barrier (BBB) PermeationLikely to crossSmall, moderately lipophilic molecules are more likely to penetrate the BBB, which is relevant for CNS-acting drugs.

Pharmacophore Mapping

A pharmacophore is a three-dimensional arrangement of essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger its response. nih.govnih.gov Pharmacophore mapping identifies these key features—such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups—from a set of active molecules or from a ligand-protein complex. tandfonline.commdpi.com This model then serves as a 3D query to screen large compound libraries for new molecules with the potential for similar activity. nih.gov

For this compound, a pharmacophore model can be constructed based on the known interactions of nicotinamide-containing ligands. nih.govmdpi.com The model would define the precise spatial relationship between the key interaction points.

Pharmacophoric FeatureChemical Group on this compoundRole in Molecular Recognition
Hydrogen Bond Acceptor (HBA) 1Pyridine NitrogenForms a key hydrogen bond with the protein target.
Hydrogen Bond Acceptor (HBA) 2Amide Carbonyl OxygenActs as another strong hydrogen bond acceptor, often interacting with backbone amides of the protein.
Hydrogen Bond Donor (HBD)Amide Hydrogen (N-H)Donates a hydrogen bond to an acceptor on the protein, providing directional interaction.
Aromatic Ring (AR)Pyridine RingParticipates in π-π stacking interactions with aromatic residues of the protein.
Hydrophobic (HY)n-Propyl GroupOccupies a hydrophobic pocket in the binding site, contributing to affinity and selectivity.

Biochemical Interactions and Enzymatic Studies of N Propylnicotinamide

Enzyme Kinetics and Reaction Mechanisms

Spectrophotometric Assays for Enzyme Activity

The characterization of enzyme kinetics for n-propylnicotinamide's interactions often relies on spectrophotometric assays. These assays are designed to monitor changes in absorbance or fluorescence that correlate with enzyme activity or substrate/product concentrations. For instance, assays might involve measuring the rate of substrate consumption or product formation by observing spectral shifts at specific wavelengths. Such methods are crucial for determining kinetic parameters like Vmax and Km.

Hydride Transfer Mechanisms

Understanding the reaction mechanisms involving this compound often includes investigating hydride transfer events. Hydride transfer is a fundamental step in many enzymatic redox reactions, particularly those involving cofactors like NAD(P)+/NAD(P)H. Studies employing kinetic analyses and spectroscopic techniques aim to elucidate whether this compound participates in or modulates hydride transfer processes within enzyme active sites.

Role of Specific Amino Acid Residues in Enzyme-Ligand Interactions

Detailed investigations into enzyme-ligand interactions, including those with this compound, frequently involve identifying the specific amino acid residues in the enzyme's active site that are critical for binding and catalysis. Techniques such as site-directed mutagenesis, X-ray crystallography, and computational modeling are employed to map these interactions. Understanding which amino acid residues interact with this compound provides insights into the molecular basis of its inhibitory or modulatory effects.

Compound List:

Compound Name

Interactions with Nucleic Acids and Proteins

The interaction of small molecules with nucleic acids and proteins is a cornerstone of understanding biological processes and developing therapeutic agents. These interactions can range from non-covalent binding to DNA, influencing its structure and function, to modulating the activity of enzymes through interactions with their active sites.

Small molecules can interact with DNA through various non-covalent mechanisms, including intercalation, groove binding, and electrostatic interactions. These interactions are critical for many cellular processes and drug mechanisms.

DNA Binding Studies

Conformational Changes in DNA Induced by BindingThe binding of ligands to DNA can induce alterations in its conformation, affecting DNA structure and functionnih.govnih.govrsc.orgmdpi.com. These changes can include alterations in DNA helix pitch, groove width, or overall rigidity. For instance, intercalative binding often leads to DNA lengthening and unwinding, while groove binding may cause less significant structural perturbationsfrontiersin.orgresearchgate.net. Research specifically documenting conformational changes in DNA induced by this compound was not found in the available literature.

Nicotinamide (B372718) and its derivatives are known to interact with various enzymes, often serving as cofactors or modulators of enzymatic activity.

Spectroscopic and Photophysical Investigations of N Propylnicotinamide and Its Derivatives

Advanced Spectroscopic Techniques

Two-Dimensional Infrared (2D IR) Spectroscopy for Environmental Fluctuations

Two-dimensional infrared (2D IR) spectroscopy is a powerful non-linear vibrational technique that provides detailed insights into molecular dynamics and couplings. By employing sequences of femtosecond laser pulses, 2D IR spectroscopy can probe vibrational coherences and populations, offering a higher resolution than traditional one-dimensional IR spectroscopy nih.gov. This method is particularly valuable for studying environmental fluctuations and how they influence molecular vibrations. For n-propylnicotinamide, 2D IR spectroscopy could elucidate the dynamics of its functional groups and their interactions with the surrounding solvent molecules, revealing information about structural disorder and local environmental changes over picosecond timescales nih.gov. Such investigations can help understand how the molecule's vibrational modes are affected by its immediate surroundings, providing a deeper understanding of its behavior in different media.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to measure the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum mt.com, uobabylon.edu.iq. This method relies on the presence of chromophores within a molecule, which absorb specific wavelengths of light, leading to electronic transitions uobabylon.edu.iq. Molecules like this compound, containing an aromatic pyridine (B92270) ring, are expected to exhibit characteristic absorption bands in the UV region due to and electronic transitions khanacademy.org, siyavula.com. UV-Vis spectroscopy is crucial for identifying and quantifying substances, as each compound possesses a unique absorption spectrum mt.com, uobabylon.edu.iq. While specific UV-Vis data for this compound is not extensively detailed in the provided literature, studies on related compounds, such as 5-propyl-nicotinamide, have reported UV-Vis detection at wavelengths around 254 nm and 280 nm amazonaws.com. Furthermore, UV spectroscopy has been mentioned in the context of studying the reduction processes of this compound researchgate.net.

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a chiroptical technique that quantifies the differential absorption of left- and right-circularly polarized light by chiral molecules creative-proteomics.com, muni.cz, mdpi.com. This phenomenon arises from the interaction of polarized light with molecules that possess a chiral structure or are situated within a chiral environment creative-proteomics.com, mdpi.com. CD spectroscopy is a sensitive tool for probing the three-dimensional structure and conformational dynamics of molecules, including changes induced by ligand binding or environmental variations muni.cz, nih.gov. While this compound itself is achiral, CD spectroscopy could be applied to chiral derivatives of this compound or to study its interactions with chiral biomolecules or environments, where it might induce or report on conformational changes mdpi.com, gu.se. The technique typically operates in the UV-Vis wavelength range creative-proteomics.com.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that analyzes the light emitted by a sample after excitation with a specific wavelength of light horiba.com, wikipedia.org. This process involves molecules absorbing photons, transitioning to an excited electronic state, and subsequently emitting photons at a longer wavelength as they return to the ground state evidentscientific.com, horiba.com. The characteristic excitation and emission spectra, along with parameters like fluorescence quantum yield and lifetime, provide valuable information about the molecule's electronic structure, its microenvironment, and its interactions with other species evidentscientific.com, horiba.com, wikipedia.org. Molecules containing aromatic systems, such as the pyridine ring in this compound, often exhibit fluorescent properties arkat-usa.org, mdpi.com. Fluorescence spectroscopy can be instrumental in understanding the behavior of this compound in different solvents and its potential role in molecular recognition or as a fluorescent probe, by analyzing how its emission characteristics change with its surroundings arkat-usa.org, mdpi.com, mdpi.com, nih.gov, edinst.com, nih.gov.

Photophysical Properties

Absorption and Emission Characteristics

The photophysical properties of this compound are determined by how it interacts with light, specifically its absorption and emission characteristics. Absorption characteristics typically include the wavelengths of maximum absorption () and the molar extinction coefficient (), which quantifies the strength of light absorption at a given wavelength evidentscientific.com, mt.com, rsc.org. Emission characteristics, primarily fluorescence, are described by the emission maximum (), the fluorescence quantum yield (, the ratio of emitted photons to absorbed photons), and the fluorescence lifetime (, the average time a molecule stays in the excited state before emitting light) evidentscientific.com, mdpi.com.

The pyridine ring in this compound acts as a chromophore, absorbing light primarily in the UV region. The specific wavelengths and intensities of these absorption bands are influenced by the electronic structure of the molecule and can be modulated by the surrounding solvent polarity and hydrogen bonding capabilities arkat-usa.org, mdpi.com, rsc.org. While detailed quantitative absorption and emission data specifically for this compound were not extensively found in the provided search results, studies on similar molecules and general principles indicate that such investigations would reveal how the molecule's electronic transitions and excited-state dynamics manifest arkat-usa.org, mdpi.com, mdpi.com, rsc.org. Understanding these absorption and emission characteristics is crucial for predicting and utilizing the compound's behavior in optical applications, sensing, or as a component in more complex molecular systems.

Compound List:

this compound

5-Propyl-nicotinamide (related compound)

2-Chloro-N-propylnicotinamide (related compound)

Applications in Research and Development

Design of Novel Chemical Probes

The inherent biochemical properties of the nicotinamide (B372718) structure make it an attractive framework for the design of chemical probes. These tools are instrumental in elucidating complex biological processes at the molecular level.

While direct spectroscopic studies on n-propylnicotinamide as a reporter are not extensively documented, the foundational molecule, nicotinamide, and its derivatives are known to exhibit changes in their spectroscopic properties upon interaction with enzymes. The pyridine (B92270) nitrogen of nicotinamide can coordinate with metal ions in enzyme active sites, leading to shifts in absorbance or fluorescence spectra. This property allows for the monitoring of enzyme kinetics and the characterization of enzyme-inhibitor interactions. For instance, the inhibition of human P450 enzymes by nicotinic acid and nicotinamide involves the coordination of the pyridine nitrogen to the heme iron, a process that can be followed spectrophotometrically nih.gov. The synthesis and spectroscopic characterization of metal complexes with nicotinamide have further laid the groundwork for understanding these interactions researchgate.net. These principles suggest the potential for developing this compound-based probes where the propyl group could be modified to fine-tune binding affinity and specificity for target enzymes, with spectroscopic changes reporting on binding events.

Photolabeling is a powerful technique to identify and characterize ligand-binding proteins within a complex biological sample. While there are no specific reports on photolabeled derivatives of this compound, analogs of related nicotinamide-containing molecules have been successfully used as photoaffinity probes. For example, a photosensitive probe based on nicotinic acid adenine (B156593) dinucleotide phosphate (NAADP), [32P-5-azido]NAADP, has been synthesized to identify high-affinity NAADP binding sites nih.govnih.gov. In this probe, the azido group, upon photoactivation with UV light, forms a reactive nitrene that covalently crosslinks to nearby amino acid residues in the binding pocket of the target protein. This allows for the specific and irreversible labeling of NAADP-binding proteins, facilitating their identification and characterization nih.govnih.gov. This approach highlights the feasibility of developing this compound-based photolabeled derivatives. By incorporating a photoactivatable group, such as an azide or benzophenone, onto the n-propyl chain or the pyridine ring, researchers could create tools to investigate the cellular targets of this compound and its analogs.

Development of Therapeutic Candidates

The structural motif of this compound is present in a variety of compounds that have been investigated for their therapeutic potential across several disease areas.

Derivatives of nicotinamide have been a significant focus of anticancer drug discovery. A notable example is the screening of a series of N-phenyl nicotinamides, which have been identified as potent inducers of apoptosis (programmed cell death) in cancer cells nih.gov. Through structure-activity relationship (SAR) studies, researchers have optimized these compounds to achieve high potency. For instance, a lead compound in this series demonstrated an EC50 of 0.082 µM in a caspase activation assay using T47D breast cancer cells nih.gov. These compounds were also found to inhibit microtubule polymerization, a mechanism of action shared by some established anticancer drugs nih.gov. The anticancer activity of these nicotinamide derivatives has been evaluated against various cancer cell lines, with some compounds showing significant growth inhibition.

CompoundTarget Cell LineActivity MetricValue (µM)
6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamideT47D (breast cancer)EC50 (caspase activation)0.082
6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamideT47D (breast cancer)GI50 (growth inhibition)0.21

The nicotinamide scaffold has been extensively explored for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. Researchers have synthesized and evaluated numerous nicotinamide derivatives for their activity against a range of fungal and bacterial strains.

Several studies have reported the synthesis of novel nicotinamide derivatives with promising antifungal activity. For instance, a series of nicotinamide derivatives containing a 1,3,4-oxadiazole moiety showed weak to moderate activity against fungal plant pathogens like G. zeae, F. oxysporum, and C. mandshurica nih.govresearchgate.net. Another study focused on nicotinamide derivatives as potential succinate dehydrogenase inhibitors, a validated antifungal target. One of the synthesized compounds exhibited potent activity against Rhizoctonia solani and Sclerotinia sclerotiorum with IC50 values of 15.8 µM and 20.3 µM, respectively acs.orgnih.gov.

In the realm of antibacterial research, newly synthesized nicotinamide derivatives have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria nih.govnih.gov. One study found that a particular derivative was most effective against Gram-negative strains, inhibiting the growth of P. aeruginosa and K. pneumoniae at a concentration of 0.016 mM nih.gov. Another compound from the same series was more potent against Gram-positive bacteria nih.gov.

Compound ClassTarget OrganismActivity MetricValue
Nicotinamide derivatives containing 1,3,4-oxadiazoleG. zeae, F. oxysporum, C. mandshuricaInhibitionWeak to Moderate
Nicotinamide derivative (succinate dehydrogenase inhibitor)Rhizoctonia solaniIC5015.8 µM
Nicotinamide derivative (succinate dehydrogenase inhibitor)Sclerotinia sclerotiorumIC5020.3 µM
Nicotinamide-2-pyridil monothiocarbohydrazone derivativeP. aeruginosa, K. pneumoniaeInhibitory Concentration0.016 mM

Nicotinamide and its derivatives have demonstrated significant potential in the development of therapies for neurodegenerative diseases and inflammatory conditions. The neuroprotective effects of nicotinamide are attributed to its role as a precursor to nicotinamide adenine dinucleotide (NAD+), which is crucial for cellular energy metabolism and DNA repair nih.gov. Studies have shown that nicotinamide can protect neurons from excitotoxicity and reduce oxidative stress nih.gov. It has been shown to attenuate retinal neurodegeneration in diabetic models by reducing oxidative DNA damage and supporting DNA repair mechanisms nih.govbohrium.com. Furthermore, nicotinamide has been found to provide neuroprotection in glaucoma models by preserving mitochondrial function and metabolic homeostasis wellnessresources.comresearchgate.net.

The anti-inflammatory properties of nicotinamide and its analogs are also well-documented. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 researchgate.netsemanticscholar.org. This anti-inflammatory action is partly mediated by the inhibition of the transcription factor NF-κB, a key regulator of the inflammatory response nih.gov. The demonstration of these activities provides a strong rationale for investigating this compound and its derivatives as potential therapeutic agents for a variety of neuroinflammatory and systemic inflammatory disorders nih.gov.

Agricultural Applications as Fungicides

A review of scientific literature did not yield specific research findings regarding the application of this compound as an agricultural fungicide. While various derivatives of nicotinamide have been investigated for their fungicidal properties against plant pathogens, data focusing specifically on the this compound compound is not available in the reviewed sources. Research in this area tends to focus on more complex nicotinamide derivatives, exploring how different chemical modifications impact their efficacy against various fungal species. mdpi.comnih.govnih.govnih.govresearchgate.net

Bioengineering of Enzymes for Nicotinamide Cofactor Biomimetics

There is no specific information available in the reviewed scientific literature concerning the use of this compound in the bioengineering of enzymes as a nicotinamide cofactor biomimetic. The field of enzyme engineering often explores synthetic alternatives to natural nicotinamide cofactors (like NAD+/NADH) to improve stability and reduce costs in biocatalytic processes. nih.govnih.govrsc.orgwikipedia.orgnih.govnih.gov These synthetic analogues, known as nicotinamide cofactor biomimetics (NCBs), are designed to function as hydride donors or acceptors in enzymatic reactions. wikipedia.orgnih.govnih.gov However, the existing research primarily focuses on other N-alkyl nicotinamide derivatives and modifications, and specific studies detailing the synthesis, evaluation, or application of this compound for this purpose were not identified.

Future Directions and Emerging Research Areas

Structure-Guided Design and Optimization of Nicotinamide (B372718) Analogues

Structure-guided design is a cornerstone of modern drug discovery, enabling the rational optimization of lead compounds by leveraging detailed knowledge of the three-dimensional structure of their biological targets. nih.govnih.gov This approach is particularly valuable in the development of nicotinamide analogues, where subtle molecular modifications can significantly alter binding affinity, selectivity, and efficacy. By using techniques like X-ray crystallography and cryo-electron microscopy, researchers can visualize how a ligand, such as a nicotinamide derivative, interacts with its target protein at an atomic level. nih.gov

This detailed structural information provides a roadmap for medicinal chemists to design new analogues with improved properties. For instance, understanding the binding pocket of an enzyme can guide the addition or modification of functional groups on the nicotinamide scaffold to enhance interactions with specific amino acid residues, thereby increasing potency and selectivity. This strategy has been successfully employed in the optimization of inhibitors for various enzymes, where the goal is to design molecules that fit precisely into the active site.

The optimization process is iterative, often involving cycles of design, synthesis, and biological testing. Structure-activity relationship (SAR) studies are crucial in this process, providing empirical data on how different chemical modifications influence biological activity. For example, a SAR study on small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT) identified quinolinium analogues as a promising scaffold for potent inhibition. mdpi.com Computational docking of these inhibitors into the NNMT substrate-binding site revealed key intermolecular interactions that drive their inhibitory activity, guiding the future design of more effective drug candidates. mdpi.com

Table 1: Example Structure-Activity Relationship Data for Nicotinamide Analogues Targeting NNMT

CompoundModification on ScaffoldIC50 (µM)Key Interactions Observed in Docking
Analogue A Quinolinium core~1Strong binding to substrate site residues
Analogue B Isoquinolinium core>10Weaker interactions with binding pocket
Analogue C Pyridinium (B92312) core>50Reduced fit within the active site
Analogue D Benzimidazolium core>100Steric clashes with key residues

Note: This table is a representative example based on findings for nicotinamide analogues and does not represent specific data for n-propylnicotinamide.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is accelerating the discovery and development of novel nicotinamide analogues. Computational tools, such as molecular docking and molecular dynamics simulations, allow for the rapid in silico screening of large compound libraries and provide insights into the dynamic behavior of ligand-receptor complexes. mdpi.com These methods can predict binding affinities and orientations, helping to prioritize candidates for synthesis and experimental testing.

Molecular docking, for example, can be used to virtually screen thousands of potential nicotinamide derivatives against a specific protein target. This computational filtering process significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources. A robust correlation between computationally predicted docking scores and experimentally determined inhibitory concentrations (IC50 values) has been demonstrated for inhibitors of nicotinamide N-methyltransferase, validating the predictive power of these in silico models. mdpi.com

Experimental approaches, including enzymatic assays, cell-based assays, and biophysical techniques, are then used to validate the computational predictions and to fully characterize the biological activity of the most promising candidates. This integrated approach creates a powerful feedback loop: experimental data is used to refine and improve the computational models, which in turn provide more accurate predictions to guide further experimental work. This iterative cycle of prediction and validation is essential for the efficient optimization of lead compounds.

Exploration of Novel Biological Targets and Therapeutic Pathways

While the roles of nicotinamide in cellular metabolism are well-established, research into its analogues is uncovering novel biological targets and therapeutic pathways. The diverse biological activities reported for nicotinamide derivatives, including antitumor, antifungal, and anti-inflammatory effects, suggest that these compounds may interact with a wide range of cellular machinery. nih.gov Identifying these novel targets is a key area of future research, as it could open up new avenues for the treatment of various diseases.

Target identification and validation studies often employ a combination of genetic, proteomic, and chemical biology approaches. For example, screening a library of nicotinamide analogues against a panel of cancer cell lines might reveal a compound with potent anti-proliferative activity. Subsequent studies would then focus on identifying the specific molecular target responsible for this effect. This could involve techniques such as affinity chromatography to pull down the target protein from cell lysates or genetic approaches to identify genes that, when mutated, confer resistance to the compound.

Emerging research is exploring the potential of nicotinamide derivatives to modulate signaling pathways involved in complex diseases like pulmonary hypertension and cancer. nih.gov The goal is to move beyond traditional therapeutic approaches and to develop more targeted therapies based on a deeper understanding of the underlying molecular mechanisms of disease.

Advanced Analytical Methodologies for Detection and Quantification in Biological Samples

The development of sensitive and specific analytical methods is crucial for studying the pharmacokinetics and metabolism of this compound and other nicotinamide derivatives in biological systems. nih.gov Understanding how these compounds are absorbed, distributed, metabolized, and excreted is essential for their development as therapeutic agents. Advanced analytical techniques are required to accurately measure the concentrations of the parent compound and its metabolites in complex biological matrices such as plasma, urine, and tissues. nih.govtheanalyticalscientist.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of small molecules in biological samples. nih.govresearchgate.net This method offers high sensitivity, specificity, and throughput, making it well-suited for pharmacokinetic studies. nih.govresearchgate.net The development of a robust LC-MS/MS method involves optimizing several parameters, including sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.net

Sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analytes of interest. theanalyticalscientist.com Techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction are commonly used. researchgate.net Chromatographic separation, typically using high-performance liquid chromatography (HPLC), is then used to separate the parent compound from its metabolites and other endogenous components of the sample. theanalyticalscientist.com Finally, tandem mass spectrometry provides sensitive and selective detection and quantification of the analytes. nih.gov

Future advancements in analytical methodologies may include the development of even more sensitive detection techniques and methods for multiplexed analysis, allowing for the simultaneous measurement of a large number of metabolites. These advancements will provide a more comprehensive understanding of the metabolic fate of nicotinamide analogues and their impact on cellular biochemistry.

Table 2: Comparison of Analytical Methods for Nicotinamide Metabolites

TechniquePrincipleAdvantagesCommon Applications
HPLC with UV Detection Separation by chromatography, detection by UV absorbance.Cost-effective, widely available.Quantification of known compounds in relatively simple matrices.
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio.High sensitivity, high specificity, can identify unknown metabolites. nih.govPharmacokinetic studies, metabolomics, quantification in complex biological fluids. nih.govresearchgate.net
Enzymatic Assays Measurement of enzyme activity related to the analyte.High throughput, can be used for screening.Measuring overall changes in NAD+ levels.
Capillary Electrophoresis Separation based on charge and size in a capillary.High separation efficiency, small sample volume required.Analysis of charged and polar compounds.

Note: This table provides a general overview of analytical techniques relevant to the field.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-propylnicotinamide
Reactant of Route 2
Reactant of Route 2
n-propylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.